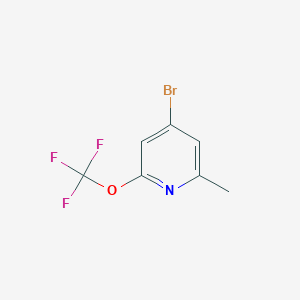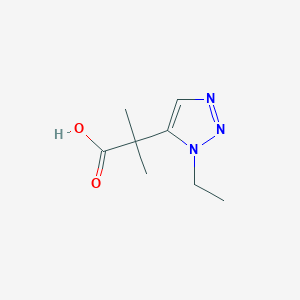
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an alkyne and an azide. For instance, ethyl azide can react with propargyl alcohol to form 1-ethyl-1H-1,2,3-triazole.
Introduction of the Propanoic Acid Moiety: The triazole derivative can then be subjected to a reaction with a suitable halogenated propanoic acid derivative, such as 2-bromo-2-methylpropanoic acid, under basic conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Material Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: It can be used as a probe to study biological pathways involving triazole-containing compounds.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1H-1,2,3-triazole: Lacks the propanoic acid moiety, making it less versatile in certain applications.
2-Methyl-1H-1,2,3-triazole: Similar structure but without the ethyl group, affecting its reactivity and binding properties.
Uniqueness
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic acid is unique due to the presence of both the triazole ring and the propanoic acid moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-(3-ethyltriazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-4-11-6(5-9-10-11)8(2,3)7(12)13/h5H,4H2,1-3H3,(H,12,13) |
Clave InChI |
USBCNWBTADZAJR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CN=N1)C(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)

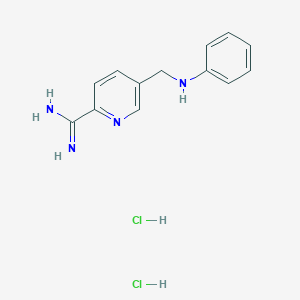
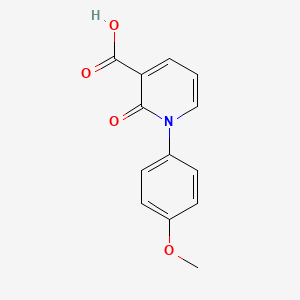
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)

![(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13089876.png)

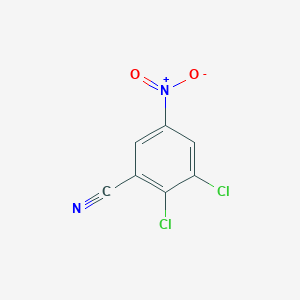
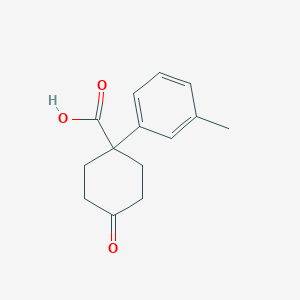
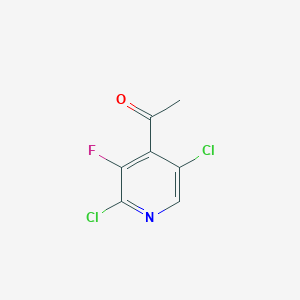
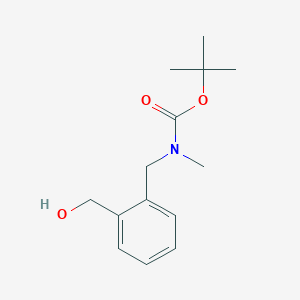
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
